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Compound of Interest

Compound Name: Solutol HS-15

Cat. No.: B8082359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical formulation, enhancing the solubility of poorly water-soluble

active pharmaceutical ingredients (APIs) is a critical hurdle. Among the arsenal of excipients

employed for this purpose, Solutol HS-15 and Cremophor EL have emerged as prominent

non-ionic surfactants. This guide provides a comprehensive, data-driven comparison of these

two solubilizers to aid researchers in making informed decisions for their drug development

pipelines.

At a Glance: Key Physicochemical and Biological
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Property Solutol HS-15 Cremophor EL

Primary Composition

Macrogol (15) hydroxystearate

(Polyoxyethylene-15-

hydroxystearate)

Polyoxyl 35 Castor Oil

(Polyethoxylated castor oil)

Hydrophile-Lipophile Balance

(HLB)
Approximately 14-16 Approximately 12-14

Critical Micelle Concentration

(CMC)
0.005-0.02% w/v ~0.02% w/v

Primary Safety Concern
Generally considered safe and

well-tolerated

Associated with

hypersensitivity reactions and

histamine release[1]

P-glycoprotein (P-gp) Inhibition

(IC50)
179.8 µM 11.92 µM

Performance in Solubility Enhancement and
Bioavailability
Both Solutol HS-15 and Cremophor EL are effective in increasing the solubility and

subsequently the bioavailability of poorly soluble drugs. However, their performance can vary

depending on the specific API.
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Drug Formulation Details
Solubility/Bioavaila
bility Enhancement

Reference

Nateglinide

Solid dispersions with

Solutol HS-15 or

Cremophor RH 40

Both increased

saturation solubility by

approximately 65-fold.

Formulations led to a

170-179% increase in

relative bioavailability

compared to a

marketed formulation.

[2][3]

[2][3]

Curcumin Solid dispersion

Solutol® HS15

exhibited a superior

stabilizing effect

compared to

Cremophor® RH40.[4]

[4]

Paclitaxel

Solutol® HS 15 and

Lipoid® S100 based

lipid nanocapsules

(LNCs) vs.

Cremophor® EL

based Taxol®

formulation

LNCs with Solutol®

HS 15 resulted in a 3-

fold increase in

bioavailability

compared to the

Cremophor® EL

based formulation.[5]

[5]

Docetaxel

Soluplus and Solutol

HS-15 based solid

dispersion

Resulted in a 93-fold

increase in solubility.

Docetaxel
Cremophor EL-based

microemulsion

Achieved a 4056-6085

fold increase in

solubility.

Cyclosporin A

Self-dispersing

formulation containing

Solutol HS 15 vs. an

aqueous

microsuspension

The Solutol HS 15-

based formulation

showed a twofold

higher oral

bioavailability.
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Safety and Toxicity Profile
A significant differentiator between Solutol HS-15 and Cremophor EL is their safety profile.

Cremophor EL is well-documented to cause hypersensitivity reactions, which are attributed to

the release of histamine.[1] This necessitates premedication of patients with corticosteroids and

antihistamines when administering Cremophor EL-based formulations.

In contrast, Solutol HS-15 was developed as a safer alternative to Cremophor EL and has

been shown to have a reduced potential for causing histamine release.[1] Animal studies have

indicated that Solutol HS-15 is a well-tolerated excipient with a favorable safety profile.

P-glycoprotein Inhibition
Both excipients have been shown to inhibit the P-glycoprotein (P-gp) efflux pump, which can be

a desirable property for enhancing the absorption and cellular uptake of certain drugs.

However, Cremophor EL is a significantly more potent P-gp inhibitor than Solutol HS-15, as

indicated by their respective IC50 values. This potent inhibition by Cremophor EL can lead to

drug-drug interactions and altered pharmacokinetics of co-administered drugs.

Experimental Protocols
Phase Solubility Study
Objective: To determine the solubilization capacity of Solutol HS-15 and Cremophor EL for a

specific API.

Methodology:

Prepare a series of aqueous solutions with increasing concentrations of the surfactant (e.g.,

0.1% to 10% w/v).

Add an excess amount of the API to each surfactant solution.

Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a

predetermined period (e.g., 24-72 hours) until equilibrium is reached.

Centrifuge the samples to separate the undissolved API.
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Analyze the supernatant for the concentration of the dissolved API using a validated

analytical method (e.g., HPLC-UV).

Plot the concentration of the dissolved API against the surfactant concentration. The slope of

the linear portion of the graph indicates the solubilization capacity.

In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess and compare the cytotoxicity of Solutol HS-15 and Cremophor EL on a

relevant cell line (e.g., Caco-2 for intestinal absorption, HepG2 for hepatotoxicity).

Methodology:

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Prepare a range of concentrations of Solutol HS-15 and Cremophor EL in cell culture

medium.

Replace the existing medium with the medium containing the test excipients and incubate for

a specific duration (e.g., 24, 48, or 72 hours).

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours.

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the

formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the cell viability as a percentage of the untreated control and determine the IC50

value (the concentration that causes 50% inhibition of cell growth).

Histamine Release Assay
Objective: To evaluate the potential of Solutol HS-15 and Cremophor EL to induce histamine

release from mast cells or basophils.

Methodology:
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Isolate mast cells or basophils from a suitable source (e.g., rat peritoneal mast cells or

human basophils).

Pre-incubate the cells with various concentrations of Solutol HS-15 and Cremophor EL.

Induce degranulation using a suitable secretagogue (e.g., compound 48/80 or anti-IgE). A

positive control (e.g., a known histamine-releasing agent) and a negative control (buffer)

should be included.

After incubation, centrifuge the samples to pellet the cells.

Collect the supernatant and measure the histamine concentration using a validated method,

such as an enzyme-linked immunosorbent assay (ELISA).

Express the histamine release as a percentage of the total histamine content (determined by

lysing an aliquot of cells).

Visualizing Key Concepts

Solutol HS-15 Cremophor EL

Macrogol (15) hydroxystearate Polyoxyl 35 Castor Oil

Click to download full resolution via product page

Caption: Chemical Composition of Solutol HS-15 and Cremophor EL.
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Poorly Soluble API

Phase Solubility Studies
(Solutol HS-15 vs. Cremophor EL)

In Vitro Cytotoxicity Assays
(e.g., MTT, LDH)
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(Animal Model)
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Caption: Experimental Workflow for Excipient Selection.
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Need for Solubility Enhancement

Is the API highly sensitive to P-gp efflux?

Are there concerns about hypersensitivity reactions?

No

Consider Cremophor EL
(Potent P-gp Inhibitor)

Yes

No

Consider Solutol HS-15
(Better Safety Profile)
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Further Formulation Optimization and
In Vivo Studies
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Caption: Decision Flowchart for Excipient Selection.
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Conclusion
The choice between Solutol HS-15 and Cremophor EL is not straightforward and depends on

a multitude of factors including the specific API, the desired route of administration, and the

target patient population. Cremophor EL may offer superior solubilization for certain drugs and

is a more potent P-gp inhibitor. However, its significant potential for causing hypersensitivity

reactions is a major drawback. Solutol HS-15 presents a safer alternative with a reduced risk

of adverse effects, while still providing excellent solubility enhancement for a wide range of

APIs. Researchers must carefully weigh the efficacy and safety profiles of each excipient in the

context of their specific formulation goals. The experimental protocols provided in this guide

offer a framework for conducting direct comparative studies to facilitate an evidence-based

selection process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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